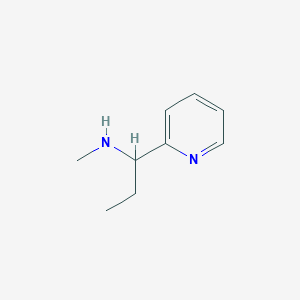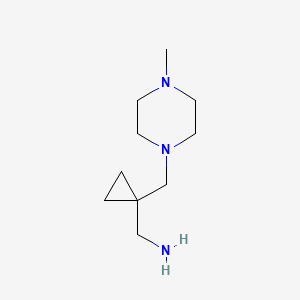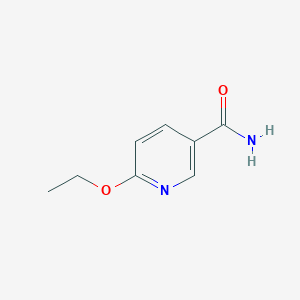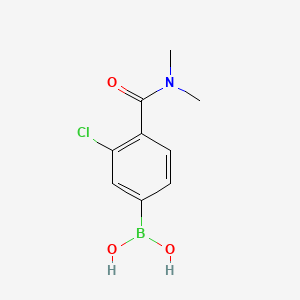
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
(3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid: is an organic compound with the molecular formula C9H11BClNO3 and a molecular weight of 227.45 g/mol . This compound is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-chloro-4-(dimethylcarbamoyl)phenylboronic acid with appropriate reagents under controlled conditions . One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere at temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines , alcohols , and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of boronic esters or acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenylboronic acids.
Applications De Recherche Scientifique
Chemistry: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is widely used in organic synthesis as a building block for the preparation of more complex molecules . It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological and medicinal research, this compound is used for the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . .
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials . It is also employed in the manufacture of specialty chemicals and fine chemicals .
Mécanisme D'action
The mechanism of action of (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules . This interaction is pH-dependent and allows the compound to selectively recognize and bind to specific molecular targets . The boronic acid group interacts with the cis-diol groups through a reversible covalent reaction , which is crucial for its applications in sensing , imaging , and drug delivery .
Comparaison Avec Des Composés Similaires
Comparison: (3-Chloro-4-(dimethylcarbamoyl)phenyl)boronic acid is unique due to the presence of both a chlorine atom and a dimethylcarbamoyl group , which impart distinct chemical properties and reactivity . Compared to other boronic acids, it offers enhanced selectivity and binding affinity for specific molecular targets . This makes it particularly valuable in applications requiring high specificity, such as biological assays and targeted drug delivery .
Propriétés
IUPAC Name |
[3-chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClNO3/c1-12(2)9(13)7-4-3-6(10(14)15)5-8(7)11/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYXYHGYFIBOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657216 | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850589-47-8 | |
| Record name | B-[3-Chloro-4-[(dimethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850589-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-4-(dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


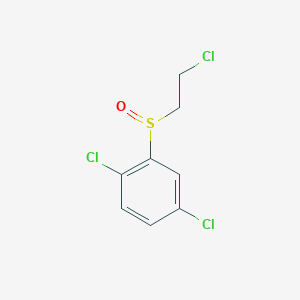
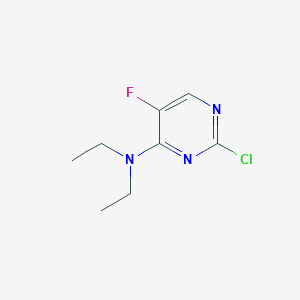
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)

![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)

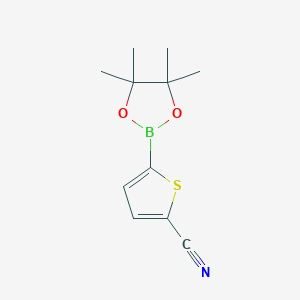
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
![tert-butyl N-[(2-chlorophenyl)(cyano)methyl]carbamate](/img/structure/B1419299.png)

